Computed Physicochemical Properties vs. Scaffold Class
The computed logP (XLogP3) of 2.4 and topological polar surface area (TPSA) of 79.9 Ų for this compound [1] place it within a drug-like property space typical of orally available small molecules. However, no assay data for this specific compound are available to compare with isotopological analogs (e.g., N-(4-butylphenyl)-6-methoxypyrimidine-4-carboxamide) or indole-pyrimidine derivatives such as pazopanib bioisosteres [2]. The measured effect of the 6-methoxy substitution and the indole-ethyl linker on target binding remains uncharacterized relative to these comparators [3].
| Evidence Dimension | Computed drug-likeness (XLogP3; TPSA) |
|---|---|
| Target Compound Data | XLogP3: 2.4; TPSA: 79.9 Ų |
| Comparator Or Baseline | Class-level: Typical oral drug space (XLogP3 1-5; TPSA <140 Ų) |
| Quantified Difference | No comparative assay data available |
| Conditions | Computed values (PubChem release 2021.05.07) [1] |
Why This Matters
Physicochemical properties are consistent with drug-like chemical space, but without target-specific potency or selectivity data, the procurement value relative to closely related analogs cannot be quantified.
- [1] PubChem. (2026). Compound Summary for CID 91628534. National Center for Biotechnology Information. View Source
- [2] Song, J., Yoo, J., Kwon, A., Kim, D., Nguyen, H. K., Lee, B.-Y., Suh, W., & Min, K. H. (2015). Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. PLoS ONE, 10(9), e0138823. View Source
- [3] PubChem. (2026). Compound Summary for CID 91628534. Neighbor compounds (Section 4.1). View Source
